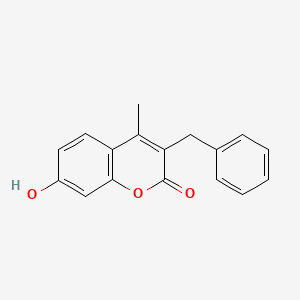

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.: 86-44-2

Cat. No.: VC2023500

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86-44-2 |

|---|---|

| Molecular Formula | C17H14O3 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 3-benzyl-7-hydroxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |

| Standard InChI Key | IDFOCEQDKOOOER-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 86-44-2) belongs to the coumarin family, characterized by a benzopyrone structure with specific substitutions. The compound features a benzyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 4 of the chromen-2-one backbone . This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The physical and chemical properties of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

The compound's molecular structure contains a lactone ring typical of coumarins, which contributes to its chemical reactivity. The hydroxyl group at position 7 makes it particularly susceptible to derivatization reactions such as esterification .

Synthesis Methods

Several synthetic approaches have been developed for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one and related 3-benzylcoumarin derivatives. The main synthetic routes are described below.

Pechmann Condensation

The Pechmann condensation represents one of the classical methods for synthesizing coumarins, including derivatives like 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one 10. This approach involves the condensation of a phenolic compound (typically resorcinol) with a β-keto ester in the presence of an acid catalyst, usually concentrated sulfuric acid or polyphosphoric acid 10.

The general mechanism of the Pechmann reaction involves three key steps:

-

Transesterification to form a β-hydroxyester

-

Cyclization via electrophilic aromatic substitution

For 7-hydroxy-4-methylcoumarin, a precursor to the target compound, the reaction typically employs resorcinol and ethyl acetoacetate under strong acidic conditions10. Further modification at position 3 with a benzyl group would be required to obtain the target compound.

Claisen Condensation Approach

An alternative synthetic route involves Claisen condensation. For related 3-benzylcoumarin derivatives, this approach has been documented using ethyl-3-phenyl propionate and ethyl formate, followed by condensation with resorcinol through the Pechmann reaction in the presence of 70% H₂SO₄ . This method leads to the formation of 7-hydroxycoumarin cyclization products that can be further modified .

Wittig Reaction Method

The Wittig reaction provides another synthetic pathway with potentially improved yields for 3-benzylcoumarins. This approach has been successfully applied to synthesize related compounds like 3-benzyl-7-methoxy-2H-chromen-2-one in a four-step process :

-

Selective demethylation of 2,4-dimethoxybenzaldehyde using anhydrous AlCl₃

-

Preparation of an alkylated phosphorane from ethoxycarbonylmethylene triphenylphosphorane and benzyl bromide

-

Reaction with 2-hydroxy-4-methoxybenzaldehyde to yield hydroxyesters

-

Thermal conversion to the coumarin structure under nitrogen atmosphere

This approach has yielded E-isomers of the intermediate hydroxyesters, which were then thermally converted to the respective coumarins in high yields .

Research Applications

Current research involving 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one spans various scientific domains, highlighting its versatility and potential significance.

Medicinal Chemistry and Drug Development

The potential biological activities of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one make it a compound of interest in medicinal chemistry . The presence of the hydroxyl group at position 7 provides a reactive site for further derivatization through esterification or other modifications, potentially yielding compounds with enhanced biological properties .

Current Research Trends

Research involving 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one and related compounds continues to evolve, with several notable trends emerging in recent scientific literature.

Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly synthesis methods for coumarin derivatives, including the use of biogenic catalysts. For example, biogenic ZnO nanoparticles have been employed in the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives . Similar approaches could potentially be applied to the synthesis of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one, offering more sustainable production methods.

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities remains a key research focus for coumarin derivatives . Studies have examined how various substitutions on the coumarin moiety affect anti-inflammatory activity, finding that compounds with particular substitution patterns show enhanced effects . These findings guide the rational design of more potent and selective coumarin-based compounds, including potential derivatives of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Computational Studies

In silico approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are increasingly being applied to evaluate the potential biological activities and drug-like properties of coumarin derivatives . These computational methods provide valuable insights into the molecular mechanisms underlying the biological effects of these compounds and help prioritize candidates for experimental validation.

Future Research Directions

Several promising research directions emerge for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one and related compounds based on current scientific knowledge.

Comprehensive Biological Evaluation

Detailed studies of the biological activities of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one are needed to fully characterize its pharmacological profile. This should include evaluation of its anti-inflammatory, antioxidant, and potential neuroprotective properties, as well as investigation of its mechanisms of action at the molecular level.

Derivatization and Structure-Activity Studies

The development of novel derivatives based on the 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one scaffold represents an active area for future research. Systematic modification of the core structure, particularly through functionalization of the hydroxyl group at position 7, could yield compounds with enhanced biological activities or improved pharmacokinetic properties.

Optimization of Synthetic Methods

Further refinement of synthetic approaches for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one, focusing on improved yields, environmentally friendly conditions, and scalability, would enhance its availability for research purposes. The exploration of novel catalysts, including biocatalysts and recyclable catalysts, could provide more sustainable synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume